molecular formula C6H10O2 B3046194 3-Allyloxetan-3-OL CAS No. 1207175-29-8

3-Allyloxetan-3-OL

Cat. No. B3046194
CAS RN: 1207175-29-8
M. Wt: 114.14
InChI Key: YSSORDAPEBFRKL-UHFFFAOYSA-N
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Description

3-Allyloxetan-3-OL is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 . It is used in various scientific research applications.


Synthesis Analysis

The synthesis of this compound involves the reaction of Oxetan-3-one with Allylmagnesium chloride in anhydrous THF under a nitrogen atmosphere . The reaction mixture is cooled to 0°C using an ice-water bath, and Allylmagnesium chloride is added slowly over a 15-minute period .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C6H10O2 . Detailed structural analysis would require advanced techniques such as X-ray diffraction or electron diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, density, and solubility, are not well-documented in the available literature .

Scientific Research Applications

  • Conformational Energy Profiles and Electrophilic Reactivities : A study by Kahn and Hehre (1987) analyzed the conformational energy profiles for compounds like 3-buten-2-ol and 2-methoxy-3-butene. Their findings suggest that the conformations of these compounds are influenced primarily by minimization of oxygen lone pair-π bond repulsion. This research has implications for understanding the reactivity and stereochemistry of allylic alcohols and ethers in chemical reactions (Kahn & Hehre, 1987).

  • Regioselective Fluorohydroxylation Reaction : Zhou et al. (2008) demonstrated a method for the regioselective fluorohydroxylation of 3-aryl-1,2-allenes, resulting in the formation of 2-fluoroalken-3-ols. This study highlights the influence of electronic effects on regioselectivity and the stabilization effect of the aryl group in allylic cationic intermediates, which is crucial for understanding the synthesis and application of fluorinated organic compounds (Zhou et al., 2008).

  • Photooxygenation and Epoxidation of Chiral Allylic Alcohols : Adam and Nestler (1993) used (Z)-3-methyl-3-penten-2-ol as a stereochemical probe to assess 1,2 versus 1,3 allylic strain in hydroxy-directed reactions like the ene reaction of singlet oxygen and epoxidations. This research provides insights into the transition state geometries for hydroxy-directed oxygen transfer reactions (Adam & Nestler, 1993).

  • Antioxidant Activity of Phenolics : A study on the antioxidant activity of phenolics extracted from Olea europaea L. leaves by Benavente-García et al. (2000) identified the main phenolic compounds and their abilities to scavenge radicals. The findings are important for understanding the structural elements that confer antioxidant capacity in these compounds (Benavente-García et al., 2000).

  • Sustainable Allylation of Organosolv Lignin : The study by Over and Meier (2016) demonstrated an efficient, non-toxic, and sustainable method for the allylation of European beech wood organosolv lignin with diallyl carbonate. This modification technique enables the introduction of functional groups into the structure of lignin, which is crucial for further modification and application in various industries (Over & Meier, 2016).

Safety and Hazards

The safety data sheet for 3-Allyloxetan-3-OL provides detailed information on its safety and hazards . It includes precautionary statements such as keeping the substance away from heat/sparks/open flames/hot surfaces, handling it under inert gas, protecting it from moisture, and using personal protective equipment as required .

properties

IUPAC Name

3-prop-2-enyloxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-6(7)4-8-5-6/h2,7H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSORDAPEBFRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717353
Record name 3-(Prop-2-en-1-yl)oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207175-29-8
Record name 3-(Prop-2-en-1-yl)oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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